3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been known to target specific enzymes like cdk4 and cdk6 . These enzymes play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
Compounds with similar structures, such as cdk4/6 inhibitors, disrupt the signals that stimulate the proliferation of malignant (cancer) cells . This suggests that 3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one might interact with its targets in a similar manner, leading to changes in cell proliferation.
Biochemical Pathways
Based on the potential targets of similar compounds, it can be inferred that this compound might affect pathways related to cell cycle regulation . The downstream effects of these interactions could potentially include changes in cell proliferation and growth.
Pharmacokinetics
It has been suggested that similar compounds exhibit a degree of lipophilicity, which allows them to diffuse easily into cells .
Result of Action
Similar compounds have been shown to exhibit antiproliferative effects, suggesting that this compound might also have similar effects on cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the condensation of 3-methoxybenzaldehyde with phenacyl bromide to form an intermediate, which is then cyclized with triazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in a solvent like butanol, followed by heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3) in acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with different functional groups.
Scientific Research Applications
3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmacology: The compound is studied for its neuroprotective and anti-neuroinflammatory properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-one: Similar in structure but differs in the substitution pattern and biological activity.
Pyrazolo[3,4-d]pyrimidine: Shares the triazolopyrimidine core but has different substituents and pharmacological properties.
Uniqueness
3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its methoxyphenyl and phenacyl groups contribute to its unique pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-15-9-5-8-14(10-15)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)13-6-3-2-4-7-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUSJIVWKBSJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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